REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([OH:9])([CH3:8])[CH3:7].C([Li])CCC.[CH3:15][C:16]1([CH3:27])[C:20]([CH3:22])([CH3:21])[O:19][B:18](OC(C)C)[O:17]1.Cl>C1COCC1>[CH3:15][C:16]1([CH3:27])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:5]2[S:1][C:2]([C:6]([OH:9])([CH3:8])[CH3:7])=[N:3][CH:4]=2)[O:17]1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C(C)(C)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)OC(C)C)C
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction solution was then stirred at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with acetic acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CN=C(S1)C(C)(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |